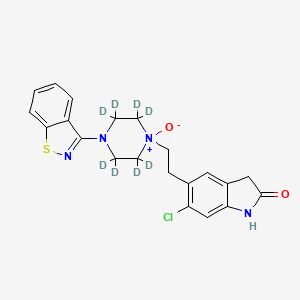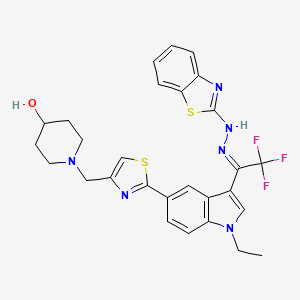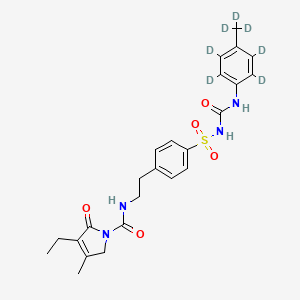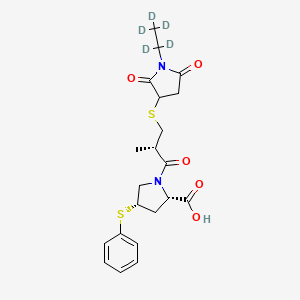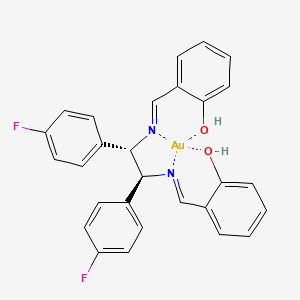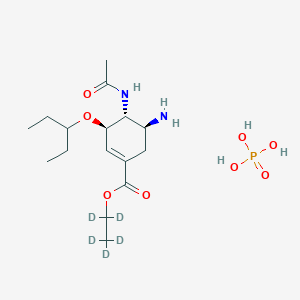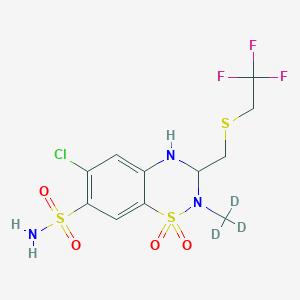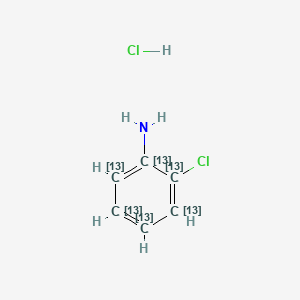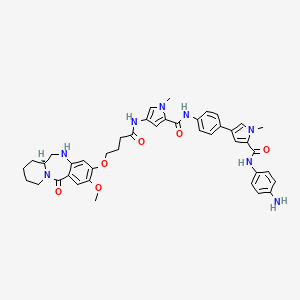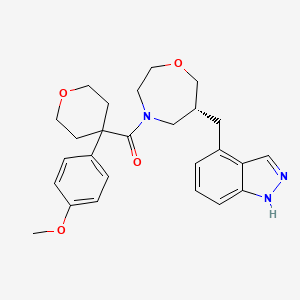![molecular formula C20H30N4O3S B12415833 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one-d6](/img/structure/B12415833.png)
3-Oxa-9-azabicyclo[3.3.1]nonan-7-one-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Oxa-9-azabicyclo[3.3.1]nonan-7-one-d6 is a deuterated derivative of 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. The incorporation of deuterium can significantly alter the physical and chemical properties of the compound, making it valuable for various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one-d6 typically involves the deuteration of 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one. This process can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often require the use of deuterium gas (D2) and a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to ensure high purity and yield. The process is optimized to minimize the loss of deuterium and to achieve consistent product quality .
化学反応の分析
Types of Reactions
3-Oxa-9-azabicyclo[3.3.1]nonan-7-one-d6 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Typical reagents include alkyl halides and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
科学的研究の応用
3-Oxa-9-azabicyclo[3.3.1]nonan-7-one-d6 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the production of deuterated solvents and reagents for various industrial processes.
作用機序
The mechanism of action of 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one-d6 involves its interaction with molecular targets and pathways. The presence of deuterium can influence the compound’s binding affinity and reactivity. Deuterium substitution often results in a kinetic isotope effect, where the rate of chemical reactions involving the compound is altered. This can affect the compound’s stability, metabolism, and overall biological activity .
類似化合物との比較
Similar Compounds
3-Oxa-9-azabicyclo[3.3.1]nonan-7-one: The non-deuterated form of the compound.
9-Azabicyclo[3.3.1]nonane N-oxyl: A related compound with a different functional group.
9-Oxabicyclo[3.3.1]nonan-2-ol, 2-acetate: Another structurally similar compound with different substituents.
Uniqueness
3-Oxa-9-azabicyclo[3.3.1]nonan-7-one-d6 is unique due to the presence of deuterium atoms, which confer distinct physical and chemical properties. These properties make it particularly valuable for applications requiring stable isotope labeling and studies involving kinetic isotope effects .
特性
分子式 |
C20H30N4O3S |
|---|---|
分子量 |
412.6 g/mol |
IUPAC名 |
(1S,2R,5R)-2-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-methyl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octane;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C13H22N4.C7H8O3S/c1-8(2)13-16-15-9(3)17(13)12-7-5-10-4-6-11(12)14-10;1-6-2-4-7(5-3-6)11(8,9)10/h8,10-12,14H,4-7H2,1-3H3;2-5H,1H3,(H,8,9,10)/t10-,11+,12-;/m1./s1/i1D3,2D3; |
InChIキー |
IXMTYXAFALMDBG-IRZCMLKISA-N |
異性体SMILES |
[2H]C([2H])([2H])C(C1=NN=C(N1[C@@H]2CC[C@H]3CC[C@@H]2N3)C)C([2H])([2H])[2H].CC1=CC=C(C=C1)S(=O)(=O)O |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=NN=C(N1C2CCC3CCC2N3)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


